N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c1-11-20-14-7-12(4-5-16(14)26-11)21-17(23)9-22-10-19-13(8-18(22)24)15-3-2-6-25-15/h2-8,10H,9H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPZPEQFBXOZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Insights
- Structural Complexity vs.
- Synthetic Strategies: Alkylation of pyrimidinones () and coupling reactions () are transferable methods for modifying the acetamide side chain or heterocyclic core.
- Pharmacological Potential: While dasatinib’s clinical success highlights the therapeutic relevance of thiazole-pyrimidine hybrids, the target compound’s lack of a solubilizing group (e.g., piperazine) may limit bioavailability .
Preparation Methods
Thiazole Ring Formation
The benzo[d]thiazole core is synthesized via cyclocondensation of 2-amino-5-nitrobenzenethiol with methyl iodide in a one-pot reaction:
- Methylation : Treatment of 2-amino-5-nitrobenzenethiol with methyl iodide in DMF at 60°C for 6 hours yields 2-methylamino-5-nitrobenzenethiol (85% yield).
- Cyclization : Heating the intermediate with PPA (polyphosphoric acid) at 120°C for 3 hours induces cyclodehydration to form 2-methylbenzo[d]thiazole-5-nitro (78% yield).
- Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) affords 2-methylbenzo[d]thiazol-5-amine (92% yield).
Critical Parameters :
- Excess methyl iodide improves methylation efficiency but requires careful quenching.
- PPA acts as both acid catalyst and dehydrating agent, avoiding side reactions.
Synthesis of 2-(6-Oxo-4-(Thiophen-2-yl)Pyrimidin-1(6H)-yl)Acetic Acid
Pyrimidinone Core Construction
Two methods are prevalent:
Method A: Biginelli-Type Cyclocondensation
- Reactants : Thiophene-2-carboxaldehyde (1 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol with HCl catalysis (0.5 M).
- Conditions : Reflux at 80°C for 8 hours yields 4-(thiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (67% yield).
- Oxidation : Treatment with MnO₂ in DCM oxidizes the tetrahydropyrimidine to the aromatic pyrimidinone (58% yield).
Method B: Suzuki-Miyaura Coupling
- Precursor : 4-Chloro-6-oxopyrimidine-1(6H)-yl)acetic acid is prepared via condensation of malonic acid with thiourea.
- Cross-Coupling : Pd(PPh₃)₄ (5 mol%), thiophen-2-ylboronic acid (1.2 equiv), K₂CO₃ (2 equiv) in dioxane/water (4:1) at 100°C for 12 hours (73% yield).
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 58% | 73% |
| Reaction Time | 8 h | 12 h |
| Scalability | Moderate | High |
| Byproduct Formation | 15% | <5% |
Method B offers superior regioselectivity and scalability, making it preferable for industrial applications.
Amide Bond Formation and Final Assembly
Acetic Acid Activation
The carboxylic acid is activated via two pathways:
Coupling with 2-Methylbenzo[d]thiazol-5-amine
- Conditions : React the activated acid (1 equiv) with 2-methylbenzo[d]thiazol-5-amine (1.05 equiv) in THF at 25°C for 6 hours.
- Workup : Precipitation with ice-water followed by recrystallization from ethanol yields the final product.
Yield Optimization :
| Activator | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Oxalyl Chloride | DCM | 0→25 | 82% |
| EDCl/HOBt | DMF | 25 | 88% |
EDCl/HOBt minimizes epimerization and enhances solubility, though oxalyl chloride remains cost-effective for large-scale synthesis.
Alternative Routes and Novel Approaches
One-Pot Tandem Synthesis
A recent advancement involves sequential Ullmann coupling and cyclization:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
- The synthesis involves multi-step reactions starting with functionalization of the benzothiazole and pyrimidinone cores. Key steps include:
- Coupling reactions : Use of triethylamine or DMF as a base/solvent to facilitate acetamide bond formation between the benzothiazole and pyrimidinone-thiophene moieties .
- Thiophene incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the thiophene group to the pyrimidinone scaffold .
- Purity control : Monitor intermediates via TLC (Rf tracking) or HPLC (≥95% purity thresholds) .
- Critical conditions: Maintain anhydrous environments for coupling steps, and optimize temperature (e.g., 60–80°C for cyclization) to avoid side products .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and assess stereochemical purity (e.g., integration ratios for methyl groups on benzothiazole) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC-PDA : Ensure >95% purity and detect trace impurities from synthetic byproducts .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene or pyrimidinone moieties .
- Handling : Use gloveboxes for moisture-sensitive reactions and lyophilize the compound for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar analogs?
- Comparative SAR studies : Systematically modify substituents (e.g., thiophene vs. furan) and test against target enzymes (e.g., COX-II) to identify critical pharmacophores .
- Validation assays : Replicate conflicting studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
Q. What computational strategies are effective for predicting binding modes and optimizing target affinity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-II active sites), prioritizing hydrogen bonds with pyrimidinone carbonyl groups .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes and identify residues critical for binding .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Core modifications : Replace the thiophene with substituted phenyl rings to evaluate π-π stacking effects .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO2) to the benzothiazole ring to enhance electrophilicity and target engagement .
Q. What methodologies are recommended for assessing metabolic stability and degradation pathways?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic (UV light) conditions, then analyze degradants via LC-MS .
- Microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to identify CYP450-mediated metabolites .
Q. How can researchers integrate cross-disciplinary approaches (e.g., computational + experimental) to accelerate reaction optimization?
- Reaction path screening : Combine quantum chemical calculations (Gaussian) with robotic high-throughput experimentation to narrow optimal conditions (e.g., solvent, catalyst) .
- Data-driven design : Apply machine learning to predict reaction yields based on historical datasets (e.g., thiazole cyclization trends) .
Methodological Tables
| Parameter | Key Recommendations | References |
|---|---|---|
| Synthetic Yield | Optimize to >60% via Pd-catalyzed coupling steps | |
| Purity Threshold | ≥95% (HPLC) for biological assays | |
| Stability | Stable for 6 months at –20°C under argon | |
| SAR Focus | Thiophene substitution → COX-II inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
